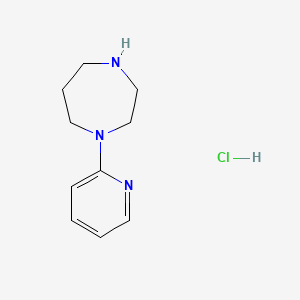

1-(Pyridin-2-yl)-1,4-diazepane hydrochloride

Description

Properties

IUPAC Name |

1-pyridin-2-yl-1,4-diazepane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;/h1-2,4,6,11H,3,5,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSWHVJKZTZMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane precursors. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a diazepane under basic conditions. The reaction is often carried out in solvents like toluene or ethyl acetate, with reagents such as iodine and tert-butyl hydroperoxide (TBHP) promoting the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: TBHP in toluene or ethyl acetate.

Reduction: Sodium borohydride in methanol.

Substitution: Iodine in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives and diazepane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1-(Pyridin-2-yl)-1,4-diazepane hydrochloride is being explored for its potential therapeutic properties:

- CB2 Receptor Modulation : Research indicates that compounds similar to 1-(Pyridin-2-yl)-1,4-diazepane can act as agonists or antagonists of the CB2 receptor, which is implicated in pain and inflammation management. This suggests potential applications in treating inflammatory diseases and pain relief .

- Anticancer Activity : Studies have shown that related diazepane derivatives exhibit cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

- Ligand Development : Its unique structure allows it to act as a ligand in biochemical assays, facilitating the development of new compounds with specific biological activities .

- Synthesis of Complex Molecules : this compound is utilized in the synthesis of more complex molecules through nucleophilic substitution reactions, often involving pyridine derivatives.

Biological Research

The compound has been investigated for its biological activity:

- Sigma Receptor Binding : Analogous compounds have been evaluated for their binding affinities to sigma receptors, revealing that structural modifications can significantly impact receptor selectivity and affinity .

- Inflammatory Response Modulation : Research indicates that pyridine derivatives can inhibit the production of inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

Several key studies highlight the compound's potential:

- Study on Sigma Receptor Binding : A study focused on synthesizing analogs to identify selective sigma receptor ligands. Modifications to the structure significantly impacted receptor selectivity and affinity, demonstrating the compound's versatility in drug design .

- Anticancer Activity Investigation : Research indicated that diazepane derivatives exhibited cytotoxic effects on cancer cell lines. The findings suggest that these compounds could be further developed as anticancer agents .

- Inflammatory Cytokine Production : Studies have shown that pyridine derivatives inhibit inflammatory cytokine production, indicating their potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes .

Comparison with Similar Compounds

Substituent Variations on the Diazepane Ring

Structural analogs often differ in substituents attached to the diazepane ring or the aromatic system. For example:

- 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane (): This compound replaces the pyridin-2-yl group with a bulky diphenylmethyl substituent. The increased steric bulk may reduce binding affinity to flat receptor pockets compared to the planar pyridine moiety in the target compound.

Key Insight : Bulky substituents on the diazepane ring can modulate lipophilicity and steric interactions, impacting target selectivity and pharmacokinetics .

Aromatic Ring Modifications

The nature and substitution pattern of the aromatic ring significantly influence activity:

- 1-(Pyridin-3-yl)-1,4-diazepane Derivatives (): Co-crystallization studies with Ls-AChBP revealed that substituents at the pyridine R1 position (e.g., ethoxy or phenyl) alter binding modes. The pyridin-2-yl group in the target compound likely engages in distinct π-π stacking or hydrogen-bonding interactions compared to pyridin-3-yl analogs.

- Pyrimidin-2-yl Derivatives (): Compounds like 1-(4-Chloro-5-methyl-pyrimidin-2-yl)-1,4-diazepane hydrochloride (CAS 1353947-71-3) replace pyridine with pyrimidine.

Table 1: Aromatic Ring Comparison

| Compound | Aromatic System | Key Substituents | Potential Impact |

|---|---|---|---|

| Target Compound | Pyridin-2-yl | None | Balanced polarity, H-bond donor |

| 1-(Pyridin-3-yl) Analog | Pyridin-3-yl | Ethoxy/Phenyl (R1) | Steric hindrance modulation |

| 1-(Pyrimidin-2-yl) Analog | Pyrimidin-2-yl | Cl, CH₃ | Enhanced polarity |

Functional Group Additions

Functional groups on the aromatic or diazepane ring fine-tune electronic and steric properties:

- 1-(3-Cyanophenyl)-1,4-diazepane (): The cyano group is a strong electron-withdrawing substituent, which may enhance binding to electron-rich receptor sites compared to the pyridin-2-yl group.

- Trifluoromethyl Derivatives (): Compounds like 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (CAS 231953-40-5) leverage the electron-withdrawing CF₃ group to enhance metabolic stability and modulate pKa .

Table 2: Functional Group Effects

| Compound | Functional Group | Impact |

|---|---|---|

| Target Compound | None (Pyridine) | Moderate polarity, π-π stacking |

| 1-(3-Cyanophenyl) Analog | -CN | Increased H-bond acceptor capacity |

| 1-(5-Bromo-pyrimidin-2-yl) | -Br | Halogen bonding, lipophilicity |

Biological Activity

1-(Pyridin-2-yl)-1,4-diazepane hydrochloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring attached to a diazepane ring. This structure enhances its solubility and bioavailability, making it suitable for various biological applications. The compound's molecular formula is C10H15N3·HCl, with a molecular weight of approximately 215.7 g/mol .

The biological activity of this compound can be inferred from its structural analogs. Similar compounds have been shown to interact with various biological targets, including:

- Receptors : It may act as a ligand for sigma receptors (σ1 and σ2), which are implicated in numerous neurological processes and diseases.

- Enzymes : The compound could inhibit or modulate enzyme activity through non-covalent interactions such as hydrogen bonding and ionic interactions .

Biochemical Pathways

Research indicates that compounds with similar structures can affect several biochemical pathways, including:

- Inflammation : Modulation of inflammatory responses.

- Cancer : Potential anti-tumor activity through inhibition of cancer cell proliferation.

- Microbial Infections : Antimicrobial properties against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Sigma Receptor Binding : A study explored the synthesis of analogs to identify selective σ2 receptor ligands. Compounds related to 1-(Pyridin-2-yl)-1,4-diazepane were evaluated for their binding affinities, revealing that modifications to the structure significantly impacted receptor selectivity and affinity .

- Anticancer Activity : Research indicated that related diazepane derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications in oncology.

- Inflammatory Response Modulation : Other studies have shown that pyridine derivatives can inhibit inflammatory cytokine production, indicating a role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(5-chloropyridin-2-yl)-piperazine | Piperazine Derivative | Sigma receptor binding |

| Imidazo[1,2-a]pyridines | Bicyclic Compound | Anticancer properties |

| N-(Pyridin-2-yl)amides | Amide Derivative | Antimicrobial activity |

The comparison highlights the unique properties of this compound due to its diazepane ring, which may enhance binding affinity and specificity toward molecular targets compared to other pyridine derivatives .

Q & A

Q. What are the common synthetic routes for 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. A general method involves reacting a pyridine derivative (e.g., 2-chloropyridine) with 1,4-diazepane in the presence of a base such as potassium carbonate (K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). Catalysts like isopropylamine may accelerate the reaction . Purification often employs column chromatography using silica gel or alumina, with eluents such as chloroform/methanol (95:5) to isolate the product .

Q. What spectroscopic methods are used to characterize its structure?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, signals near δ 2.5–3.5 ppm (methylene groups in the diazepane ring) and δ 7.0–8.5 ppm (pyridinyl protons) are diagnostic .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and electron density maps .

- Mass Spectrometry : High-resolution MS (e.g., LC/MS) verifies molecular weight and fragmentation patterns .

Q. What are the recommended storage and handling protocols?

Store at –20°C in airtight containers under inert gas (e.g., nitrogen). Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. Solubility in DMSO (>15 mg/mL) and water (>8 mg/mL with warming) facilitates experimental handling .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Systematic optimization involves:

- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) and nucleophilic catalysts (e.g., isopropylamine) to enhance reactivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for improved solubility and reaction kinetics.

- Temperature Control : Elevated temperatures (80–100°C) may accelerate substitution but risk side reactions. Monitor via TLC or HPLC . Example: A 72% yield was achieved using 2-bromoisonicotinonitrile and 1,4-diazepane in DMF at 80°C for 24 hours .

Q. What computational methods predict the electronic properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces. Validate against experimental NMR or X-ray data to assess accuracy. For thermochemical properties (e.g., proton affinity), include exact exchange terms to reduce deviations (<3 kcal/mol) .

Q. How can discrepancies between experimental and computational data be resolved?

- Parameter Calibration : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) or basis sets to match experimental bond lengths or vibrational spectra .

- Error Analysis : Compare computational ionization potentials with mass spectrometry data; deviations >5% suggest incomplete basis sets or missing electron correlation effects .

- Cross-Validation : Use multiple techniques (e.g., NMR, XRD) to confirm structural features and identify outliers .

Data Contradiction Analysis Example

Scenario : Discrepancy in predicted vs. observed pKa values.

Resolution Steps :

Recalculate using solvent models (e.g., COSMO-RS) to account for solvation effects.

Validate with potentiometric titration data.

Adjust computational parameters (e.g., inclusion of explicit water molecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.